

4-Methylthiosemicarbazide CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylthiosemicarbazide

Cat. No.: B147232

[Get Quote](#)

An In-Depth Technical Guide to **4-Methylthiosemicarbazide**: Synthesis, Properties, and Applications

Introduction

4-Methylthiosemicarbazide, an organosulfur compound, is a key molecular scaffold with significant utility in synthetic chemistry and materials science. As a derivative of thiosemicarbazide, it serves as a versatile precursor for the synthesis of a wide array of organic compounds, metal complexes, and pharmacologically active agents.[1][2] This guide provides a comprehensive overview of **4-Methylthiosemicarbazide**, detailing its chemical and physical properties, established synthesis protocols, spectroscopic signature, and diverse applications, with a particular focus on its role in drug development and coordination chemistry.

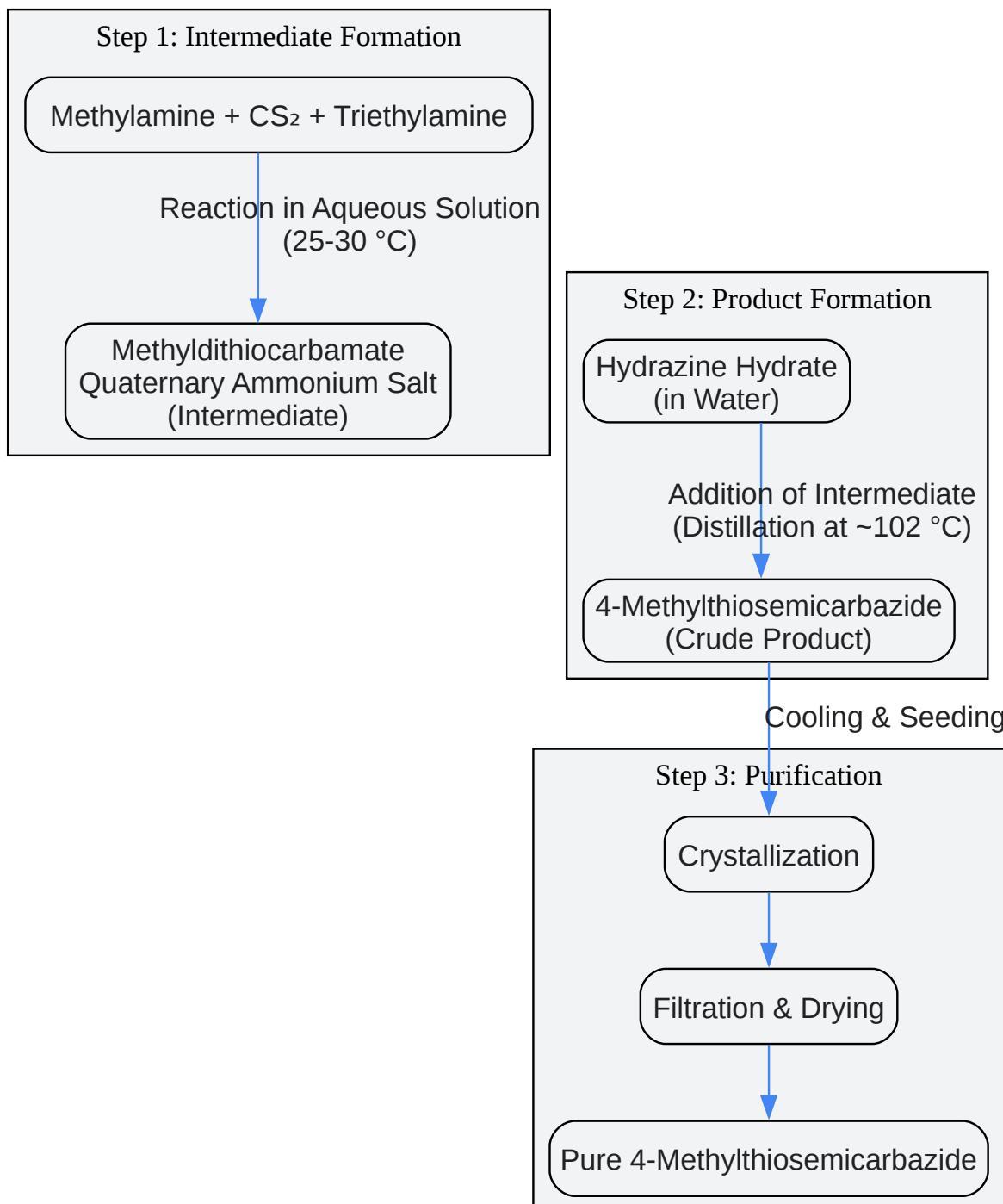
Core Chemical and Physical Properties

4-Methylthiosemicarbazide is a white to off-white, odorless crystalline solid.[1][3][4] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and behavior.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	6610-29-3	[1] [3] [4] [5]
Molecular Formula	C ₂ H ₇ N ₃ S	[3] [4] [5]
Molecular Weight	105.16 g/mol	[3] [5]
IUPAC Name	N-methylhydrazinecarbothioamide	[1] [6]
Synonyms	4-Methyl-3-thiosemicarbazide, 1-Amino-3-methylthiourea	[3] [4] [5]
InChI Key	PTVZQOAHCNSKAAS- UHFFFAOYSA-N	[3]
SMILES	CNC(=S)NN	[1]

Table 2: Physicochemical Data


Property	Value	Source(s)
Appearance	White to off-white crystalline powder/solid	[1] [3] [4]
Melting Point	135-138 °C (lit.)	[1] [3]
Boiling Point	168.4±23.0 °C (Predicted)	[3]
Solubility	Soluble in alcohol, slightly soluble in water	[3]
Stability	Stable under normal conditions	[4]

Synthesis of 4-Methylthiosemicarbazide

The synthesis of **4-Methylthiosemicarbazide** is well-documented, with methods optimized for high yield and purity. A prevalent laboratory and industrial method involves a two-step process starting from methylamine, carbon disulfide, and an amine base, followed by reaction with hydrazine.[\[7\]](#)

Logical Workflow for Synthesis

The synthesis pathway can be visualized as a sequential process involving the formation of a key intermediate followed by its conversion to the final product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Methylthiosemicarbazide**.

Detailed Experimental Protocol

This protocol is based on an improved synthesis method that ensures a high yield.[7][8]

Part A: Formation of the Methylidithiocarbamate Intermediate

- To a 250 mL three-necked flask, add methylamine (41.5g) and deionized water (50 mL).[7]
- Prepare a mixture of carbon disulfide (CS₂) (38 g) and triethylamine (50.5 g).[7]
- Add the CS₂/triethylamine mixture to the flask dropwise over 1 hour. The causality here is to control the exothermic reaction. Triethylamine acts as a base to deprotonate methylamine, facilitating its nucleophilic attack on CS₂, and subsequently forms a stable quaternary ammonium salt intermediate.
- Maintain the reaction temperature between 25 and 30 °C using an ice bath to prevent side reactions and ensure the stability of the intermediate.[7]

Part B: Synthesis of **4-Methylthiosemicarbazide**

- In a separate 500 mL flask, add hydrazine hydrate (100%, 33 g) and deionized water (100 mL). Heat this mixture to 102 °C.[7]
- Add the reaction mixture from Part A to the hydrazine solution over 1 hour. Concurrently, distill off an equal volume of water. This step is critical: the nucleophilic hydrazine displaces the triethylamine group from the dithiocarbamate intermediate. Distillation helps to drive the reaction to completion by removing volatile byproducts.
- After the addition is complete, recover the triethylamine byproduct via distillation.[8]

Part C: Product Isolation and Purification

- Cool the reaction flask contents to approximately 65 °C and seed with a few crystals of pure **4-Methylthiosemicarbazide** to induce crystallization.[7][8]
- Allow the product to crystallize, then cool the resulting slurry to 0 °C and stir for 30 minutes to maximize precipitation.[7]

- Filter the solid product and wash the filter cake with chilled deionized water to remove any remaining impurities.[7]
- Dry the purified product in a vacuum oven at 60 °C overnight to obtain pure **4-Methylthiosemicarbazide**. The typical yield is around 81%. [7]

Spectroscopic Characterization

The structural identity of **4-Methylthiosemicarbazide** is confirmed through various spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule.[6][9] Expected signals would include a doublet for the methyl (CH₃) protons, a broad singlet for the N-H protons of the hydrazine group (NH₂), and another broad signal for the N-H proton adjacent to the methyl group.
- ¹³C NMR: The carbon NMR spectrum will show two primary signals: one for the methyl carbon and another for the thiocarbonyl (C=S) carbon at a characteristically downfield chemical shift.[10]
- FT-IR: The infrared spectrum is crucial for identifying key functional groups. Characteristic peaks include N-H stretching vibrations, C-H stretching from the methyl group, and a strong C=S (thione) stretching band.[11][12]
- Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound (105.16 g/mol).[6][11] The fragmentation pattern can provide further structural information.

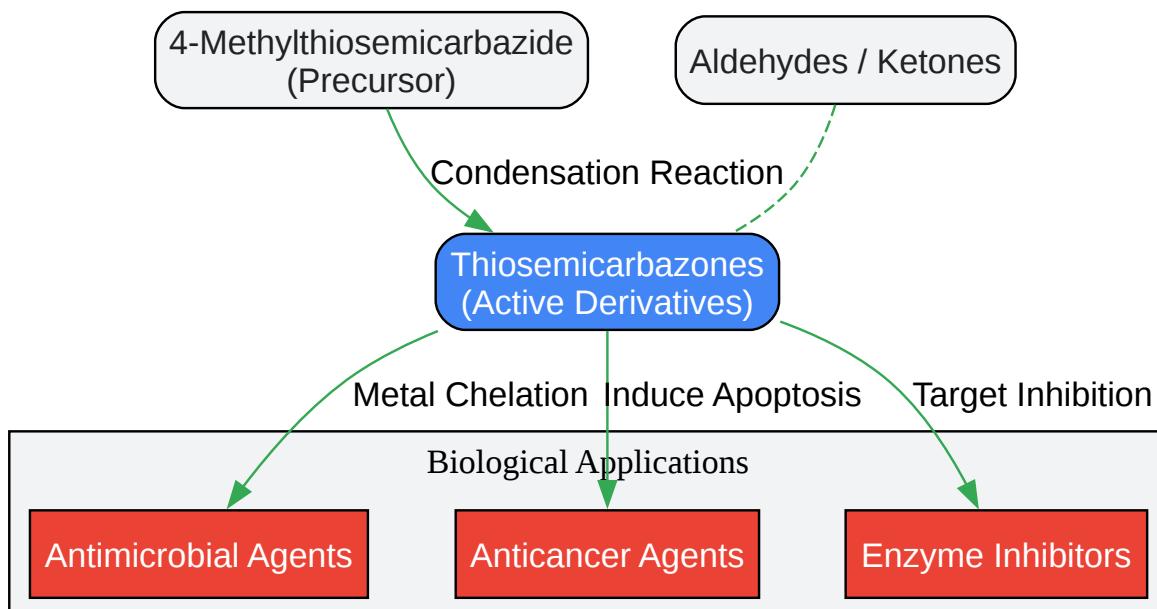
Applications in Research and Development

The utility of **4-Methylthiosemicarbazide** stems from its reactive functional groups, making it a valuable building block in several scientific domains.

Synthetic Intermediate

4-Methylthiosemicarbazide is a recognized intermediate in the production of certain agricultural chemicals, most notably the herbicide tebuthiuron.[1] It is also a precursor in the synthesis of various heterocyclic compounds, which are scaffolds of high interest in medicinal chemistry.[2]

Coordination Chemistry


The thiosemicarbazide moiety is an excellent ligand for transition metals.[\[2\]](#) It can act as a bidentate ligand, coordinating to a metal center through both the sulfur atom of the thione group and a nitrogen atom from the hydrazine moiety, forming stable chelate rings.[\[13\]](#) This property is exploited to create novel metal complexes with unique electronic and catalytic properties.

Pharmacological Significance

While **4-Methylthiosemicarbazide** itself has limited direct therapeutic use, its derivatives, primarily thiosemicarbazones, are of significant pharmacological interest.[\[5\]](#)

Thiosemicarbazones are formed by the condensation reaction of **4-Methylthiosemicarbazide** with aldehydes or ketones. These derivatives have demonstrated a broad spectrum of biological activities.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- **Antimicrobial and Antifungal Activity:** Many thiosemicarbazone derivatives exhibit potent activity against various strains of bacteria and fungi.[\[13\]](#)[\[14\]](#) Their mechanism is often attributed to their ability to chelate essential metal ions required for microbial enzyme function.
- **Anticancer Activity:** Certain metal complexes of thiosemicarbazones have shown promising anticancer properties.[\[10\]](#)[\[16\]](#) These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of ribonucleotide reductase or the generation of reactive oxygen species.
- **Enzyme Inhibition:** Thiosemicarbazide derivatives have been investigated as inhibitors for specific enzymes, such as carbonic anhydrases in bacteria and α -glucosidase, highlighting their potential as multi-target drugs.[\[14\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: From precursor to pharmacologically active derivatives.

Safety, Handling, and Toxicity

4-Methylthiosemicarbazide is classified as a highly toxic substance and must be handled with extreme caution by trained personnel in a controlled laboratory environment.

Table 3: GHS Hazard Information

Category	Information	Source(s)
Pictogram	GHS06 (Skull and crossbones)	[3]
Signal Word	Danger	[1][3]
Hazard Statement	H300: Fatal if swallowed	[1][3]
Precautionary Statements	P264, P270, P301+P310, P405, P501	[1]

Toxicity Profile

- Acute Oral Toxicity: The compound is fatal if ingested. The median lethal dose (LD₅₀) for oral administration in rats is 14 mg/kg.[1][18]
- Irritation: It can cause irritation to the eyes, skin, and respiratory tract.[1]

Safe Handling and Storage Protocol

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[18]
- Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4][18]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The substance should be stored locked up in a designated poison room or cabinet, away from incompatible materials such as strong oxidizing agents.[3][4]
- Spills and Disposal: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a suitable, labeled container for hazardous waste disposal.[18] Disposal must be carried out in accordance with local, state, and federal regulations.[4]

Conclusion

4-Methylthiosemicarbazide is a compound of significant scientific and commercial interest. Its well-defined properties and versatile reactivity make it an indispensable building block for herbicides, novel materials, and, most notably, a diverse range of pharmacologically active thiosemicarbazone derivatives. While its high toxicity necessitates stringent safety protocols, its value as a synthetic precursor continues to drive research in medicinal chemistry and material science, promising the development of new therapeutic agents and functional materials.

References

- 4-Methyl-3-thiosemicarbazide. (n.d.). In Wikipedia.
- Achgill, R. K., & Call, L. W. (1989). Improved synthesis of 4-methyl-3-thiosemicarbazide. (EP0339964A2). Google Patents.
- N-Methylhydrazinecarbothioamide. (n.d.). PubChem.
- Thiosemicarbazide. (n.d.). In Wikipedia.

- Angeli, A., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 37(1), 1234-1242.
- Balamurugan, K., & Aruna, S. (2017). Biological Properties of 4-Benzylxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex. *ResearchGate*.
- Sheik, M. S., & Stephen, A. (2015). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. *Oriental Journal of Chemistry*, 31(2), 939-944.
- Improved synthesis of 4-methyl-3-thiosemicarbazide. (1994). European Patent Office.
- Sharma, K., et al. (2018). Synthesis, spectroscopic characterization, biological screening and in vitro cytotoxic studies of 4-methyl-3-thiosemicarbazone derived Schiff bases and their Co (II), Ni (II), Cu (II) and Zn (II) complexes. *Applied Organometallic Chemistry*, 32(4), e4256.
- Olaru, A., et al. (2020). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. *Molecules*, 25(21), 5176.
- A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (2022). *ResearchGate*.
- Preparation of thiosemicarbazide and methyl-thiosemicarbazide. (1995). (CN1186069A). Google Patents.
- Poczta, A., et al. (2021). Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α -glucosidase inhibitors with antibacterial and antiproliferative activity. *Molecules*, 26(11), 3192.
- Thiosemicarbazide. (n.d.). PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Methyl-3-thiosemicarbazide - Wikipedia [en.wikipedia.org]
- 2. Thiosemicarbazide - Wikipedia [en.wikipedia.org]
- 3. 4-Methylthiosemicarbazide | 6610-29-3 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. scbt.com [scbt.com]

- 6. N-Methylhydrazinecarbothioamide | C₂H₇N₃S | CID 2723853 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. EP0339964A2 - Improved synthesis of 4-methyl-3-thiosemicarbazide - Google Patents
[patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 4-Methylthiosemicarbazide(6610-29-3) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 12. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bocsci.com [bocsci.com]
- 17. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α -glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [4-Methylthiosemicarbazide CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147232#4-methylthiosemicarbazide-cas-number-and-properties\]](https://www.benchchem.com/product/b147232#4-methylthiosemicarbazide-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com